Positional Regioisomerism: 4-Methoxy vs. 4-Methoxy-3-Methyl Substitution on Benzenesulfonamide Ring
The target compound (CAS 941945-28-4) features a 4-methoxybenzenesulfonamide group, whereas its closest analog (CAS 941983-21-7) incorporates an additional 3-methyl substituent on the benzenesulfonamide ring [1]. This difference alters the dihedral angle distribution of the sulfonamide linkage and modifies the steric environment around the sulfonyl group. In the broader sulfonamide-lactam Factor Xa inhibitor class, the presence and position of methoxy substituents on the terminal aryl ring are established determinants of binding affinity; the unsubstituted 4-methoxy configuration in the target compound maintains minimal steric hindrance while providing a key hydrogen bond acceptor for the S4 pocket, consistent with the pharmacophore model validated for apixaban (Ki = 0.08 nM for free FXa) [2]. The 3-methylated analog introduces a steric clash element that is predicted to reduce binding complementarity, although direct comparative biochemical data for these specific compounds remain unpublished.
| Evidence Dimension | Steric and electronic environment at the sulfonamide-linked aryl ring |
|---|---|
| Target Compound Data | 4-methoxybenzenesulfonamide (no ortho/adjacent substituents); TPSA = 84.1 Ų; XLogP3 = 2.6 [3] |
| Comparator Or Baseline | CAS 941983-21-7: 4-methoxy-3-methylbenzenesulfonamide; calculated TPSA ≈ 84.1 Ų; XLogP3 ≈ 3.0 (estimated increment for additional methyl) [1] |
| Quantified Difference | Additional CH₃ group increases lipophilicity by ~0.4 logP units and introduces steric bulk ortho to sulfonamide; no direct biochemical ΔKi/ΔIC₅₀ available from primary literature. |
| Conditions | In silico physicochemical property comparison; literature pharmacophore model for Factor Xa sulfonamide-lactam inhibitors |
Why This Matters
The absence of the 3-methyl group in the target compound preserves a less hindered sulfonamide environment, making it the preferred starting scaffold for SAR exploration where minimal steric bias at the aryl sulfonamide terminus is desired.
- [1] Kuujia.com. Cas no 941983-21-7 (4-methoxy-3-methyl-N-4-methyl-3-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide). Product Page. View Source
- [2] Pinto, D.J.P.; et al. J. Med. Chem. 2007, 50, 5339–5356. Discovery of Apixaban: Factor Xa Ki = 0.08 nM. View Source
- [3] Kuujia.com. Cas no 941945-28-4. Computed Properties: TPSA 84.1 Ų, XLogP3 2.6. View Source
